

Application Notes and Protocols for Generating CHC22 Knockout Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CL22 protein

Cat. No.: B1177498

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

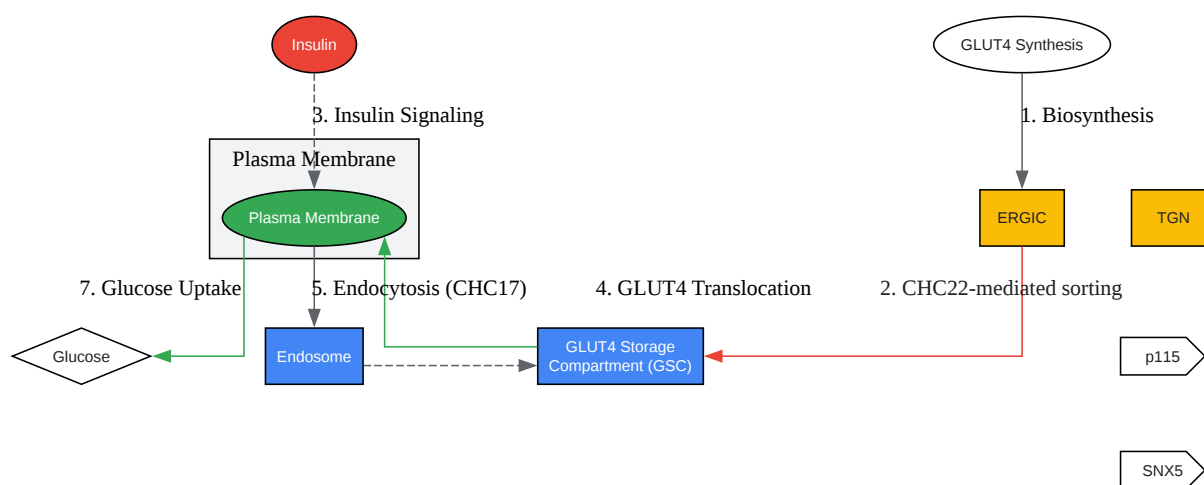
Clathrin heavy chain 22 (CHC22), encoded by the CLTCL1 gene, is a specialized clathrin isoform predominantly expressed in skeletal muscle and adipose tissue.[1][2][3] Unlike the ubiquitously expressed CHC17, which is crucial for endocytosis, CHC22 plays a key role in the intracellular trafficking of the insulin-responsive glucose transporter GLUT4.[1][2][4][5] Specifically, CHC22 is involved in the formation of the GLUT4 storage compartment (GSC), sequestering GLUT4 intracellularly until an insulin signal triggers its translocation to the cell surface to facilitate glucose uptake.[1][3][6][7] Dysregulation of CHC22 function has been associated with impaired glucose metabolism and type 2 diabetes.[1][2][5][8] The generation of CHC22 knockout cell lines is a critical tool for elucidating its precise molecular functions, understanding its role in disease, and for the development of novel therapeutic strategies.

This document provides a detailed protocol for generating CHC22 knockout cell lines using the CRISPR-Cas9 system, along with methods for validation and characterization.

Signaling Pathway Involving CHC22

CHC22 is a key component of a specialized trafficking pathway that regulates glucose homeostasis. In muscle and fat cells, CHC22 facilitates the sorting of newly synthesized GLUT4 from the early secretory pathway, specifically the ER-Golgi intermediate compartment (ERGIC), to a specialized intracellular storage compartment.[4][6][7] This process is distinct

from the trafficking pathways mediated by the conventional CHC17 clathrin.[3][9] Upon insulin stimulation, signaling cascades lead to the translocation of GLUT4 from the GSC to the plasma membrane, enabling glucose uptake. CHC22's role is therefore critical in maintaining the intracellular pool of GLUT4, ready for rapid mobilization.



[Click to download full resolution via product page](#)

Caption: CHC22-mediated GLUT4 trafficking pathway.

Experimental Protocols

I. Generation of CHC22 Knockout Cell Lines using CRISPR-Cas9

This protocol outlines the generation of CHC22 knockout cell lines using a plasmid-based CRISPR-Cas9 system.

A. sgRNA Design and Vector Construction

- **Target Selection:** Design single guide RNAs (sgRNAs) targeting an early exon of the CLTCL1 gene to maximize the likelihood of generating a loss-of-function mutation.[\[10\]](#)[\[11\]](#) Use online design tools such as Benchling or the CRISPR Design Tool to identify sgRNAs with high on-target scores and low off-target potential.[\[12\]](#)
- **Vector Selection:** Utilize a vector co-expressing Cas9 nuclease and the sgRNA, such as the pX458 plasmid (Addgene #48138), which also contains a GFP reporter for selection of transfected cells.[\[10\]](#)
- **Cloning:** Synthesize oligonucleotides corresponding to the designed sgRNA sequences and clone them into the chosen CRISPR-Cas9 vector according to the manufacturer's instructions. A common method involves linearizing the vector with a restriction enzyme like BbsI and ligating the annealed sgRNA oligos.[\[10\]](#)

B. Cell Culture and Transfection

- **Cell Lines:** Human cell lines endogenously expressing CHC22, such as HeLa cells or human myoblasts (e.g., LHCNM2), are suitable for generating CHC22 knockouts.[\[6\]](#)[\[9\]](#)[\[13\]](#)
- **Transfection:** Transfect the cells with the constructed CRISPR-Cas9 plasmid using a suitable method, such as lipofection or electroporation. Optimize transfection efficiency for the specific cell line.

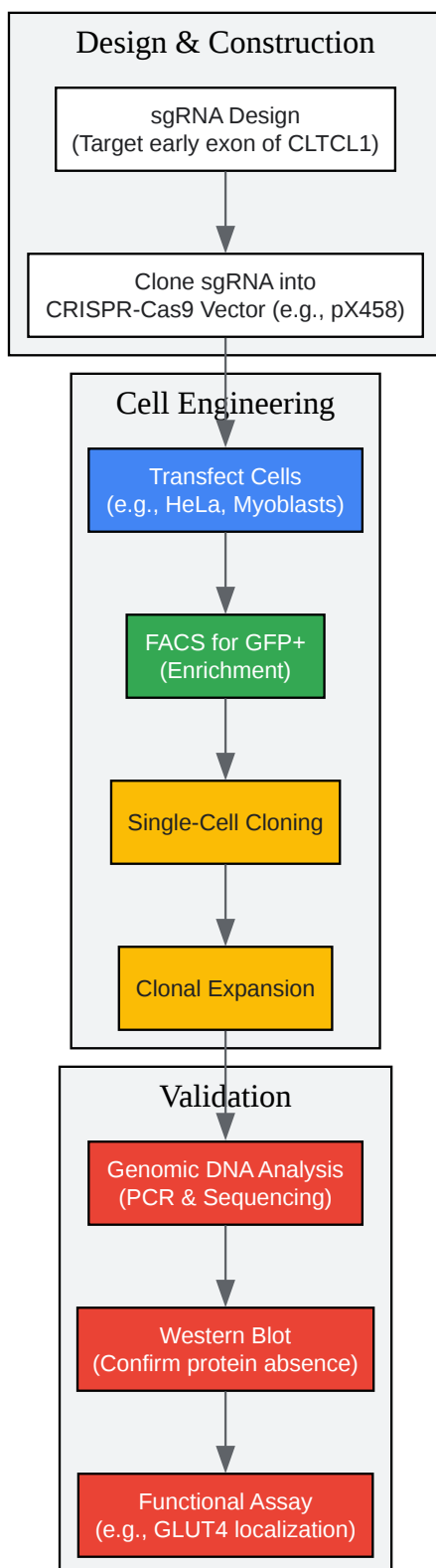
C. Single-Cell Cloning

- **Enrichment of Edited Cells:** 48 hours post-transfection, enrich for transfected cells by fluorescence-activated cell sorting (FACS) for GFP-positive cells.[\[14\]](#)
- **Single-Cell Seeding:** Seed the GFP-positive cells into 96-well plates at a density of a single cell per well to isolate clonal populations.
- **Clonal Expansion:** Expand the single-cell clones until sufficient numbers of cells are available for validation.

D. Validation of Knockout Clones

- **Genomic DNA Analysis:**

- Extract genomic DNA from the expanded clones.
- Perform PCR amplification of the targeted region of the CLTCL1 gene.
- Sequence the PCR products (Sanger sequencing) to identify insertions or deletions (indels) that result in frameshift mutations.[15] Analysis tools like Inference of CRISPR Edits (ICE) can be used to deconvolute sequencing traces from mixed populations.[14]
- Protein Expression Analysis (Western Blot):
 - Prepare whole-cell lysates from the parental cell line and the putative knockout clones.
 - Perform Western blotting using a validated antibody specific for CHC22 to confirm the absence of the protein.
 - It is crucial to use an antibody that recognizes a region of the protein upstream of the targeted exon to avoid false negatives due to truncated protein expression.[15]
- Functional Assays:
 - Assess the impact of CHC22 knockout on GLUT4 localization and trafficking. This can be done by immunofluorescence staining for GLUT4 and observing its distribution. In CHC22-depleted cells, a reduction in intracellular GLUT4 staining and dispersion of the GSC is expected.[2][13]



[Click to download full resolution via product page](#)

Caption: Workflow for generating CHC22 knockout cell lines.

Data Presentation

Table 1: Summary of Expected Outcomes in CHC22 Knockout vs. Wild-Type Cells

Parameter	Wild-Type Cells	CHC22 Knockout Cells	Expected Quantitative Change
CLTCL1 Gene	Intact sequence	Frameshift mutation (indel)	N/A
CHC22 Protein	Expressed	Absent	>95% reduction
Intracellular GLUT4	Concentrated in GSC	Dispersed	Significant decrease in perinuclear staining intensity
Insulin-stimulated Glucose Uptake	Responsive	Potentially impaired	Varies by cell type and compensation mechanisms

Table 2: Example Data from Validation of a CHC22 Knockout Clone

Clone ID	Genotype (Sequencing Result)	CHC22 Protein Level (vs. WT)	Intracellular GLUT4 Staining
WT	Wild-Type	100%	Perinuclear, punctate
KO-1	2 bp deletion in Exon 3 (frameshift)	<5%	Diffuse, cytoplasmic
KO-2	7 bp insertion in Exon 3 (frameshift)	<5%	Diffuse, cytoplasmic
Control (Non-edited clone)	Wild-Type	98%	Perinuclear, punctate

Conclusion

The generation of CHC22 knockout cell lines using CRISPR-Cas9 is a powerful approach to study the specific functions of this clathrin isoform in cellular trafficking and metabolism. Rigorous validation at the genomic, proteomic, and functional levels is essential to ensure the reliability of the knockout model. These cell lines will be invaluable for dissecting the molecular mechanisms of GLUT4 trafficking, investigating the pathophysiology of metabolic diseases, and for the screening and development of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Genetic diversity of CHC22 clathrin impacts its function in glucose metabolism | eLife [elifesciences.org]
- 2. A Role for the CHC22 Clathrin Heavy Chain Isoform in Human Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHC22 and CHC17 clathrins have distinct biochemical properties and display differential regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Genetic diversity of CHC22 clathrin impacts its function in glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. rupress.org [rupress.org]
- 10. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 11. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynthesis [biosynthesis.com]

- 13. The clathrin heavy chain isoform CHC22 functions in a novel endosomal sorting step - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Generating CHC22 Knockout Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177498#generating-chc22-knockout-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com